Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isoindoline group, an acetamido group, a phenyl group, and a thiophene group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoindoline core, followed by various functional group transformations and coupling reactions. The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindoline and thiophene rings suggests that the compound may have aromatic properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetamido group could participate in nucleophilic substitution reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluations of Anti-Cancer Agents
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate derivatives were designed and evaluated for their anti-cancer activities, particularly against colorectal cancer. These compounds were studied for their in vitro antiproliferative effects and enzyme inhibitory activities, showing significant inhibition of beta-catenin, a key player in the progression of colorectal cancer. The compounds exhibited potent inhibitory action comparable to the standard methotrexate, indicating their potential in the treatment of colorectal cancer (Ilyas et al., 2021).
Applications in Anti-Inflammatory Research
Synthesis and Evaluation of Anti-Inflammatory Agents
A series of novel this compound derivatives were synthesized and evaluated for their anti-inflammatory properties. These compounds demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Additionally, molecular docking studies were conducted to assess the binding affinity towards human serum albumin (HSA), indicating their potential as anti-inflammatory agents (Nikalje et al., 2015).
Applications in Antimicrobial Research
Synthesis and Characterization of Antimicrobial Agents
this compound derivatives were synthesized and characterized, revealing promising antibacterial and antifungal activities. The structures of the compounds were confirmed through various analytical and spectroscopic methods, and their antimicrobial efficacy was established, making them potential candidates for antimicrobial drug development (Patel & Dhameliya, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is a complex compound that has been studied for its potential biological applications It’s known that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . These activities suggest that the compound interacts with its targets, leading to changes that result in its biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 23322 , which may influence its bioavailability.
Result of Action
The diverse biological activities of indole derivatives suggest that this compound may have a range of molecular and cellular effects.
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature , suggesting that certain environmental conditions may affect its stability.
Properties
IUPAC Name |
ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-2-30-23(29)20-17(12-18(31-20)14-8-4-3-5-9-14)24-19(26)13-25-21(27)15-10-6-7-11-16(15)22(25)28/h3-12H,2,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSRFIOYPXYIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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